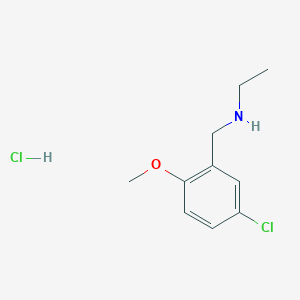

N-(5-Chloro-2-methoxybenzyl)ethanamine hydrochloride

Description

N-(5-Chloro-2-methoxybenzyl)ethanamine hydrochloride is a substituted ethanamine derivative featuring a 5-chloro-2-methoxybenzyl group attached to the ethylamine backbone via a secondary amine linkage. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

N-[(5-chloro-2-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c1-3-12-7-8-6-9(11)4-5-10(8)13-2;/h4-6,12H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQAOPWHLDUQAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)Cl)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-methoxybenzyl)ethanamine hydrochloride typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products:

Oxidation: Formation of 5-chloro-2-methoxybenzaldehyde or 5-chloro-2-methoxyacetophenone.

Reduction: Formation of 5-chloro-2-methoxybenzylamine or 5-chloro-2-methoxybenzyl alcohol.

Substitution: Formation of 5-hydroxy-2-methoxybenzylamine or 5-amino-2-methoxybenzylamine.

Scientific Research Applications

N-(5-Chloro-2-methoxybenzyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxybenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

NBOMe Series: 25C-NBOMe Hydrochloride

Compound : 2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine hydrochloride (25C-NBOMe HCl) .

- Structural Differences :

- The target compound lacks the 2,5-dimethoxyphenyl ring system present in 25C-NBOMe.

- The benzyl group in the target is substituted with a single methoxy and chloro group, whereas 25C-NBOMe has additional methoxy substituents.

- Pharmacological Activity: 25C-NBOMe is a potent serotonin 5-HT2A receptor agonist with hallucinogenic effects, associated with high toxicity and fatalities . The target compound’s simpler structure may reduce receptor affinity but could offer improved safety profiles.

Benzoxazole Derivatives: 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine Hydrochloride

Compound : 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride .

- Structural Differences :

- The benzoxazole ring in this derivative replaces the benzyl group of the target compound.

- Both share a 5-chloro substituent but differ in the presence of a methoxy group.

- Pharmacological Activity :

Antifungal Halogenated Derivatives

Compound : N-(2,4-Dichlorobenzyl)-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride .

- Structural Differences :

- The antifungal compound features a dichlorobenzyl group and a triazole substituent, whereas the target has a single chloro and methoxy group.

- Pharmacological Activity: Halogenated benzyl groups enhance antifungal activity by improving membrane penetration .

Ethanamine Hydrochlorides with Heterocyclic Moieties

Compound : N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride .

- Structural Differences :

- The oxadiazole ring in this compound introduces rigidity and electron-withdrawing properties absent in the target.

- Pharmacological Activity :

Comparative Data Table

Key Research Findings

- NBOMe Series : The dimethoxy and halogen substitutions in NBOMe compounds are critical for 5-HT2A receptor binding, but their toxicity limits therapeutic use .

- Halogenated Benzyl Groups : Chloro and methoxy groups enhance lipophilicity and target affinity, as seen in antifungal agents and receptor ligands .

- Salt Forms : Hydrochloride salts improve solubility, a common feature in pharmaceutical derivatives like betahistine impurities and NBOMe reference standards .

Biological Activity

N-(5-Chloro-2-methoxybenzyl)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly its interactions with various receptors and enzymes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H12ClN- HCl and a molecular weight of approximately 171.62 g/mol. The presence of the chloro and methoxy groups on the benzyl ring significantly influences its chemical properties and biological activities.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, including serotonin receptors. Research indicates that compounds with similar structures can exhibit binding affinity towards serotonin 5-HT2 receptors, which play crucial roles in various neurological functions and disorders .

Receptor Interaction Profile

Studies have shown that this compound may act as an agonist at the 5-HT2A receptor, which is associated with hallucinogenic effects. The binding affinity at this receptor is critical for understanding its potential psychoactive properties. The following table summarizes the receptor interaction profile based on available studies:

| Receptor | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| 5-HT2A | <1 μM | Agonist |

| 5-HT2B | <1 μM | Agonist |

| 5-HT2C | <1 μM | Agonist |

| D1-D3 Dopamine | Moderate | Agonist |

| α1 Adrenergic | Moderate | Agonist |

| 5-HT1A | Reduced binding | Antagonist |

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly regarding its potential to modulate serotonin pathways. In vitro studies indicate that this compound may influence mood and perception through its action on serotonin receptors .

Anti-inflammatory Properties

Additionally, it has been suggested that this compound may exhibit lipoxygenase inhibitory activity, indicating potential anti-inflammatory properties. This activity could be beneficial in treating conditions associated with inflammation .

Case Studies and Research Findings

Several case studies have documented the effects of similar compounds within the NBOMe series, which share structural similarities with this compound. For instance, research on 25I-NBOMe, a related compound, demonstrated significant psychoactive effects linked to high affinity for the 5-HT2A receptor .

In one notable case study involving a patient who ingested a high dose of a related compound, symptoms included severe agitation, hallucinations, and cardiovascular complications such as tachycardia and hypertension. The patient required intensive medical intervention but ultimately recovered after prolonged treatment .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group in N-(5-Chloro-2-methoxybenzyl)ethanamine hydrochloride participates in alkylation and acylation reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaOH) to form secondary amines.

-

Acylation : Reacts with acetyl chloride or acetic anhydride to produce amides under anhydrous conditions.

Key Reaction Example :

Nucleophilic Aromatic Substitution

The chloro group at the 5-position of the benzyl ring undergoes nucleophilic substitution under specific conditions:

-

Replacement with Methoxy : Reacts with sodium methoxide (NaOMe) in polar aprotic solvents (e.g., DMF) at 80–100°C .

-

Halogen Exchange : Substituted by iodide or bromide ions in the presence of Cu catalysts.

Experimental Data :

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorine → Methoxy | NaOMe, DMF, 80°C | 2,5-Dimethoxy derivative | 72% | |

| Chlorine → Iodo | KI, CuI, DMSO | 5-Iodo analog | 58% |

Oxidation and Reduction

The ethanamine chain and aromatic ring undergo redox reactions:

-

Amine Oxidation : Using KMnO₄ or CrO₃ converts the amine to a nitro group.

-

Ring Reduction : Hydrogenation (H₂, Pd/C) reduces the aromatic ring to a cyclohexane derivative.

Mechanistic Insight :

Oxidation of the amine group proceeds via an imine intermediate, while catalytic hydrogenation follows a stepwise electron-transfer pathway.

Aminolysis and Condensation

The compound reacts with carbonyl-containing species:

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to form imines.

-

Peptide Coupling : Reacts with activated carboxylic acids (e.g., using DCC) to form amides .

Example Reaction :

Functionalization via Methoxy Group

The 2-methoxy group can be demethylated or modified:

-

Demethylation : Using BBr₃ in CH₂Cl₂ yields a phenolic derivative .

-

Ether Cleavage : HI or HBr converts methoxy to hydroxyl groups.

Synthetic Utility :

Demethylation enables further functionalization, such as sulfonation or phosphorylation, expanding the compound’s applicability in drug design .

Biological Activity-Related Reactions

In pharmacological contexts, the compound interacts with serotonin receptors through hydrogen bonding and π-π stacking. Modifications to the methoxy or chloro groups alter 5-HT₂A receptor binding affinity .

Receptor Binding Data :

| Modification | 5-HT₂A Affinity (Kᵢ) | Selectivity (vs. 5-HT₂C) | Source |

|---|---|---|---|

| None (parent) | 8.4 nM | 3:1 | |

| Demethylated | 22 nM | 1.5:1 |

Q & A

Q. What are the key synthetic pathways for N-(5-Chloro-2-methoxybenzyl)ethanamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves: (i) Formation of the 5-chloro-2-methoxybenzyl intermediate via Friedel-Crafts alkylation or nucleophilic substitution. (ii) Introduction of the ethanamine group through reductive amination using sodium cyanoborohydride or catalytic hydrogenation. (iii) Hydrochloride salt formation via treatment with HCl in anhydrous solvents like ethanol or diethyl ether .

- Critical Parameters : Temperature (60–80°C for amination), solvent polarity (e.g., THF for better amine reactivity), and inert atmosphere (to prevent oxidation of intermediates) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- X-ray crystallography confirms bond lengths (e.g., C-Cl: ~1.74 Å) and planar aromatic systems .

- NMR spectroscopy (¹H/¹³C) identifies methoxy protons at ~3.8 ppm and benzyl CH₂ groups at ~4.2 ppm .

- HPLC (C18 column, 0.1% TFA in acetonitrile/water) assesses purity (>98% required for pharmacological studies) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4). Solubility in DMSO (>100 mM) is critical for in vitro assays .

- Stability : Store at -20°C in desiccated conditions. Degradation occurs via hydrolysis of the methoxy group under strong acidic/basic conditions (monitored by TLC) .

Advanced Research Questions

Q. How do electronic effects of the 5-chloro and 2-methoxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The methoxy group acts as an electron donor, stabilizing intermediates in SNAr reactions, while the chlorine withdraws electrons, directing electrophilic substitution to the para position.

- Experimental Design : Compare reaction rates with analogs (e.g., 5-fluoro or 2-ethoxy derivatives) using kinetic studies (UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using potency metrics (e.g., IC₅₀ values) and account for assay variability (e.g., cell line differences in receptor binding studies).

- Dose-Response Validation : Replicate key studies with standardized protocols (e.g., radioligand displacement assays for serotonin receptor affinity) .

Q. How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?

- Methodological Answer :

- Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to achieve >99% ee .

- Validation : Chiral HPLC (Chiralpak IA column) or polarimetry to confirm enantiomeric ratios .

Q. What in silico models predict the compound’s interaction with CNS targets like 5-HT₂A receptors?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of 5-HT₂A (PDB: 6WGT) to map binding poses.

- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100-ns trajectories) to validate hydrogen bonding with Ser159/Trp336 residues .

Notes for Experimental Design

- Controlled Variables : pH (for solubility studies), solvent purity (HPLC-grade), and catalyst loading (for asymmetric synthesis).

- Negative Controls : Use structurally similar inactive analogs (e.g., 5-methyl instead of 5-chloro) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.